molecular formula C₂₈H₄₈O B1663852 campesterol CAS No. 474-62-4

campesterol

Cat. No. B1663852
CAS RN: 474-62-4
M. Wt: 400.7 g/mol
InChI Key: SGNBVLSWZMBQTH-PODYLUTMSA-N
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Description

Campesterol is a phytosterol with a chemical structure similar to cholesterol . It is commonly found in plant-based foods such as peppers, bananas, and potatoes . Campesterol helps prevent the absorption of bad cholesterol and balance blood cholesterol levels . It is known to have cholesterol-lowering and anticarcinogenic effects .


Synthesis Analysis

Campesterol can be biosynthesized in the oleaginous yeast Yarrowia lipolytica . The synthetic pathway of ergosterol in Y. lipolytica is modified to construct a campesterol biosynthetic pathway . The process involves deleting erg5 and introducing heterologous dhcr7 . The promotion of lipid content plays an important role in campesterol biosynthesis .


Molecular Structure Analysis

Campesterol has a molecular formula of C28H48O .


Chemical Reactions Analysis

The conversion of phytosterols to biologically active brassinosteroids involves key reactions such as the reduction of the Δ5 double bond involving the DET2 steroid 5α-reductase, addition of α-oriented vicinal hydroxyl groups at C22 and C23, epimerization of a 3β-hydroxyl group to a 3α-hydroxyl group, formation of the 2α-hydroxyl group, and oxidation of C6 and the subsequent Baeyer–Villiger-type oxidation to form an alcohol/ketone and a lactone function at C6 .


Physical And Chemical Properties Analysis

Campesterol has a molecular weight of 400.7 g/mol . It is a member of phytosterols, a 3beta-sterol, a 3beta-hydroxy-Delta(5)-steroid, and a C28-steroid .

Scientific Research Applications

Campesterol is a type of phytosterol, which are plant-originated steroids . Over 250 phytosterols have been isolated, and each plant species contains a characteristic phytosterol composition . Among phytosterols, the most significant compounds are β-sitosterol, stigmasterol, and campesterol . Here are some of the known applications of campesterol:

  • Anti-inflammatory agent : Phytosterols have anti-inflammatory properties . They could potentially be used in the treatment or prevention of diseases associated with inflammation.

  • Antioxidant : Phytosterols also have antioxidant properties . They can help protect the body’s cells against damage from free radicals.

  • Antidiabetic agent : A study reported a decrease in blood glucose levels in mice fed with 0.3% 5-campestenone, a derivative of campesterol, after eight weeks .

  • Antiatherosclerotic agent : Phytosterols have been reported to have antiatherosclerotic effects . They are mainly employed in functional food products designed to counteract cardiovascular disorders by lowering levels of ‘bad’ cholesterol .

  • Hepatoprotective agent : Phytosterols have hepatoprotective properties . They could potentially be used in the treatment or prevention of liver diseases.

  • Precursor of Anabolic Steroid Boldenone : Campesterol can serve as a precursor to a wide range of steroid hormones due to its structural similarity to cholesterol. Anabolic steroids like testosterone and boldenone are among the compounds that can be biosynthesized from either cholesterol or phytosterols like campesterol through a process called steroidogenesis .

  • Osteoarthritis Treatment : Campesterol is offered to people with osteoarthritis characterized by mild inflammation, cartilage destruction, and joint pain. It could be beneficial for other inflammatory conditions such as fibromyalgia, allergies, and sinusitis .

  • Lowering Blood Cholesterol : Phytosterol-enriched bread with or without curcumin has the potential to lower blood cholesterol .

  • Poultry Feed : Phytosterols, including campesterol, are used in poultry feed .

  • Food Additive : Campesterol is one of the ingredients for E number E499 . It is used as a food additive in many vegetables, fruits, nuts, and seeds .

  • Bioengineering : A number of new genetic strains are currently being engineered with the goal of producing varieties high in campesterol and other plant sterols .

  • Dandelion Coffee : Campesterol is also found in dandelion coffee .

  • Increased Lipid Content : There is research on increasing campesterol synthesis by improving lipid content in engineered Yarrowia lipolytica .

Safety And Hazards

Campesterol is considered toxic and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

De novo biosynthesis of sterols and steroids in yeast is a green and safe production route for these valuable steroidal compounds . The proper promotion of lipid content plays an important role in campesterol biosynthesis in Y. lipolytica . This provides an effective strategy for the production of hydrophobic compounds .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNBVLSWZMBQTH-PODYLUTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801009891
Record name Campesterol
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Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Campesterol
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Record name Campesterol
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Product Name

Campesterol

CAS RN

474-62-4
Record name Campesterol
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Record name Campesterol
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Record name Campesterol
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Record name (24R)-ergost-5-en-3β-ol
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Record name CAMPESTEROL
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Record name Campesterol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157.5 °C
Record name Campesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37,800
Citations
JM Choi, EO Lee, HJ Lee, KH Kim, KS Ahn… - Phytotherapy …, 2007 - Wiley Online Library
… This study investigated the effect of campesterol on basic … Campesterol isolated from an ethylacetate fraction of … Within the non‐cytotoxic concentration range, campesterol significantly …
Number of citations: 209 onlinelibrary.wiley.com
I Ikeda, R Konno, T Shimizu, T Ide, N Takahashi… - … et Biophysica Acta (BBA …, 2006 - Elsevier
Dietary campest-5-en-3-one (campestenone), an oxidized derivative of campesterol, significantly reduced visceral fat weight and the concentration of triacylglycerol in serum and liver of …
Number of citations: 63 www.sciencedirect.com
L Johnsson, PC Dutta - Journal of the American Oil Chemists' Society, 2003 - Springer
Based on the cholesterol-lowering effects of phytosterols, known since the 1950s, extra phytosterol amounts have been added to certain food products for almost 10 yr. Literature reports …
Number of citations: 64 link.springer.com
HW Kircher, FU Rosenstein - Lipids, 1974 - Springer
… yet been described in which campesterol is the major sterol. Campesterol was first isolated from … We required campesterol in quantity for preparation of 7-dehydrocampesterol, 7-cam…
Number of citations: 16 link.springer.com
PS Jain, SB Bari - Asian Journal of Plant Sciences, 2010 - researchgate.net
Aim of this study was to identify and characterize the bioactive principles from the woody stem of Wrightia tinctoria. For isolation of the compounds, the dried woody stem's powder of …
Number of citations: 163 www.researchgate.net
T Sudhop, Y Sahin, B Lindenthal, C Hahn, C Lüers… - Gut, 2002 - gut.bmj.com
… of campesterol … of campesterol and sitosterol were calculated from the constant ratio of natural to deuterated sterols infused with the formula and the enrichment with biliary campesterol …
Number of citations: 109 gut.bmj.com
A Rozanski - Analytical chemistry, 1966 - ACS Publications
36· ANALYTICAL CHEMISTRY 20, 21), as far as can be surmised from the often scanty information published, have been based on the assumption of equal specific detector responses …
Number of citations: 37 pubs.acs.org
AHB Wu, W Ruan, J Todd, KL Lynch - Clinica chimica acta, 2014 - Elsevier
… The analysis of blood for β-sitosterol and campesterol is the measures of cholesterol … setpoint was 5 samples for β-sitosterol and campesterol, and 19 samples for lathosterol. Similar …
Number of citations: 23 www.sciencedirect.com
SC Thuluva, M Igel, U Giesa… - … Journal of Clinical …, 2005 - search.ebscohost.com
… campesterol and sitosterol were mea sured. Sub jects with a low ra tio of lathosterol to campesterol … Con clu sion: The ra tio of se rum lathosterol to campesterol pre dicts the re duc tion …
Number of citations: 41 search.ebscohost.com
A Schaeffer, R Bronner, P Benveniste… - The Plant …, 2001 - Wiley Online Library
… of campesterol. … campesterol content and a depletion in sitosterol. Pleiotropic effects on development such as reduced growth, increased branching, and low fertility of high‐campesterol …
Number of citations: 202 onlinelibrary.wiley.com

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